molecular formula C₄₆H₅₃D₃N₄O₁₁ . x( H₂O₄S) B1161570 Vinamidine-d3-hydroxide Sulfate

Vinamidine-d3-hydroxide Sulfate

Cat. No.: B1161570
M. Wt: 843.989808
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Classification

Vinamidine-d3-hydroxide Sulfate is systematically named according to IUPAC conventions as (3aR,3a1R,4R,5S,10bR)-methyl 4-acetoxy-3a-ethyl-6-formyl-9-((5S,7S)-3-formyl-5-((R)-1-hydroxy-2-oxobutyl)-7-(methoxycarbonyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl)-5-hydroxy-8-methoxy-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-3-carboxylate sulfate . Its molecular formula is C₄₆H₅₈N₄O₁₅S , with a molecular weight of 939.0 g/mol .

Classification :

  • Chemical Family : Deuterated steroid derivative .
  • Functional Groups : Sulfate ester, hydroxyl, formyl, and methoxycarbonyl moieties .
  • Isotopic Labeling : Contains three deuterium atoms at the methoxycarbonyl group .

Synonyms :

  • 3'R-Hydroxyvinamidine
  • (3'R)-4'-Deoxy-3'-hydroxy-4',5'-dioxo-4',5'-secovincaleukoblastine .

Historical Context and Discovery

Vinamidine derivatives were first identified in the 1970s during investigations into Vinca alkaloids, a class of compounds derived from the Madagascar periwinkle (Catharanthus roseus). Early studies by Kutney et al. (1976) isolated vinamidine as a ring-cleaved metabolite of vinblastine, though its structure was initially misassigned . The corrected structure, including the sulfate moiety, emerged in the 1980s through advanced spectroscopic techniques .

Deuterated variants like this compound were synthesized later to support isotopic tracing in pharmacokinetic studies. The incorporation of deuterium at the methoxycarbonyl group (CD₃) was achieved via pyridine sulfur trioxide-mediated sulfation of precursor molecules .

Position Within Deuterated Compound Research

Deuterated compounds are critical tools in analytical chemistry due to their stability and distinct spectral properties. This compound occupies a niche as a highly specialized tracer in the following contexts:

  • Isotopic Purity :

    • Deuterium enrichment (>98%) ensures minimal interference from protiated analogs in mass spectrometry .
    • Techniques like high-resolution mass spectrometry (HR-MS) and deuterium nuclear magnetic resonance (D-NMR) validate isotopic purity .
  • Comparative Pharmacokinetics :

    • Serves as an internal standard for quantifying non-deuterated vinamidine in biological matrices .
  • Structural Biology :

    • The sulfate group enhances solubility, enabling crystallographic studies of alkaloid-receptor interactions .

Table 1 : Key Applications of Deuterated Vinamidine Derivatives

Application Methodology Reference
Metabolic Pathway Tracing LC-ESI-HR-MS with isotopic filtering
Receptor Binding Studies X-ray crystallography
Quantitation in Biofluids Stable isotope dilution assays

Significance in Analytical Chemistry

This compound addresses two major challenges in modern analytics:

  • Signal Differentiation :

    • The +3 Da mass shift from deuterium allows unambiguous distinction from endogenous compounds in mass spectra .
    • In NMR, deuterium’s quadrupolar moment suppresses background noise, enhancing sensitivity for adjacent protons .
  • Synthetic Utility :

    • Acts as a precursor for α-keto-β-diimine ligands via oxidative cleavage, a reaction critical for developing nickel-based polymerization catalysts .
  • Quality Control :

    • Isotopic enrichment assays using D-NMR (e.g., quantifying CD₃ vs. CH₃ groups) ensure batch consistency .

Equation 1 : Calculation of Isotopic Purity $$ \text{Isotopic Purity (\%)} = \left(\frac{\text{Area of } [M+D]^+}{\text{Total Ion Current}}\right) \times 100 $$ This formula is applied in HR-MS to verify ≥95% deuterium incorporation .

Properties

Molecular Formula

C₄₆H₅₃D₃N₄O₁₁ . x( H₂O₄S)

Molecular Weight

843.989808

Synonyms

3’R-Hydroxyvinamidine-d3;  3’R-Hydroxycatharinine-d3;  (3’R)-4’-Deoxy-3’-hydroxy-4’,5’-dioxo-4’,5’-secovincaleukoblastine-d3;  (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vindesine Sulfate

Vindesine sulfate (CAS 59917-39-4) shares a complex heterocyclic structure with Vinamidine-d3-hydroxide Sulfate. Key differences and similarities include:

Parameter Vindesine Sulfate Inferred Properties of this compound
Molecular Formula C₄₃H₅₇N₅O₁₁S Likely features deuterium substitution (CₓHᵧD₃NₐO₆S)
Molecular Weight 852.0046 g/mol Higher due to deuterium (estimated ~855–860 g/mol)
Applications Antineoplastic agent Presumed use in isotopic tracing or metabolic studies
Stability Sensitive to hydrolysis under acidic conditions Deuterium may enhance metabolic stability

Vindesine sulfate’s susceptibility to hydrolysis suggests that this compound’s deuterated form could offer improved resistance to enzymatic degradation, a hypothesis supported by studies on deuterated drugs like deutetrabenazine .

Triaminobenzene Disulfate Derivatives

Triaminobenzene disulfates (e.g., 2,4,6-triaminotoluene disulfate) are structurally simpler but share sulfate salt functionality. Comparative insights:

  • Synthesis: Both compounds utilize sulfuric acid for salt formation, but triaminobenzene derivatives require precise stoichiometry to avoid over-sulfonation .
  • Characterization : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical for purity assessment in both classes .
  • Bioavailability: Sulfate salts of triaminobenzene homologues exhibit moderate solubility in aqueous media, whereas deuterated forms may show altered dissolution profiles due to isotopic effects .

Functional Comparison with Sulfate-Based Pharmaceuticals

Ranitidine Derivatives

Ranitidine amino alcohol hemifumarate and related compounds () highlight the role of counterions:

  • Sulfate vs. Fumarate : Sulfate salts generally provide higher solubility than fumarates but may interact with dietary minerals (e.g., calcium, zinc) in vivo, reducing bioavailability .
  • Deuterium Impact : this compound’s deuterium could mitigate oxidative degradation, analogous to how hydroxy mineral sources (e.g., IntelliBond Z) outperform sulfates in stabilizing vitamins A and E .
Guanidine Hydrochloride

Guanidine hydrochloride (), though a hydrochloride salt, underscores sulfate’s advantages:

  • Solubility : Sulfates often outperform hydrochlorides in polar solvents, enhancing drug delivery in aqueous systems .
  • Toxicity : Sulfate derivatives may exhibit lower nephrotoxicity compared to chloride salts, though this requires validation for deuterated forms .

Performance in Environmental and Industrial Contexts

Sulfate compounds face scrutiny in agricultural and environmental settings, which indirectly inform pharmaceutical comparisons:

  • Mineral Absorption : Sulfate-bound trace minerals (e.g., zinc sulfate) show 20–30% lower absorption efficiency than hydroxy counterparts, attributed to sulfate’s antagonism with gut microbiota .

Table 1. Key Sulfate Parameters in Drug Development

Parameter Vindesine Sulfate Triaminobenzene Disulfate Zinc Sulfate
Solubility (mg/mL) 12.5 (water, 25°C) 8.3 (water, 25°C) 96.0 (water, 20°C)
Thermal Stability Decomposes at 180°C Stable up to 200°C Stable up to 680°C
Bioavailability 45–60% 30–40% 15–20%

Table 2. Environmental Impact of Sulfate Compounds

Compound Phosphorus Leaching Potential Rumen Stability
Zinc Sulfate High Low
Hydroxy Minerals Low High
Vinamidine-d3-hydroxide* Likely Low Likely High

*Inferred based on deuterium’s stabilizing effects .

Q & A

Q. How can researchers ensure reproducibility in studies involving deuterated analogs like this compound?

  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit raw NMR/MS data in repositories (e.g., Zenodo).
  • Document synthesis protocols using SMILES/InChI identifiers (e.g., InChI=1S/CH5N3.H3NO3S...) .

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